An In-depth Technical Guide to Methyl 6-amino-2-chloronicotinate
An In-depth Technical Guide to Methyl 6-amino-2-chloronicotinate
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Nicotinate Landscape
The substituted pyridine core is a cornerstone of modern medicinal chemistry, offering a versatile scaffold for engaging a wide array of biological targets. Within this landscape, Methyl 6-amino-2-chloronicotinate emerges as a pivotal building block, its strategic placement of amino, chloro, and methyl ester functionalities providing a rich platform for synthetic elaboration. This guide, intended for the discerning researcher and drug development professional, moves beyond a cursory overview to provide a deep, actionable understanding of this compound. We will dissect its synthesis, explore its reactivity, and illuminate its applications, grounding our discussion in the causality of experimental choices and the self-validating logic of robust protocols. Our objective is to not only present what is known but to empower the reader to strategically leverage this molecule in their own research endeavors.
Core Compound Identity and Physicochemical Properties
Methyl 6-amino-2-chloronicotinate is a substituted pyridine derivative with the chemical formula C₇H₇ClN₂O₂. A clear identification of this compound is crucial, as it is often confused with its isomer, Methyl 2-amino-6-chloronicotinate.
| Identifier | Value | Source |
| CAS Number | 1004294-64-7 | [1][2][3] |
| Molecular Formula | C₇H₇ClN₂O₂ | [1][2][3] |
| Molecular Weight | 186.60 g/mol | [1][3] |
| IUPAC Name | methyl 6-amino-2-chloropyridine-3-carboxylate | |
| SMILES | O=C(OC)C1=C(Cl)N=C(N)C=C1 | [2] |
Note: Due to a significant lack of publicly available, experimentally determined data for Methyl 6-amino-2-chloronicotinate, some properties of its close isomer, Methyl 2-amino-6-chloronicotinate (CAS: 849805-25-0), are provided for indicative purposes. Researchers should independently verify the properties of Methyl 6-amino-2-chloronicotinate.
| Property | Value (for Methyl 2-amino-6-chloronicotinate) | Source |
| Appearance | White to yellow solid | [4] |
| Boiling Point (Predicted) | 289.2±35.0 °C | [4] |
| Density (Predicted) | 1.384±0.06 g/cm³ | [4] |
| pKa (Predicted) | 0.61±0.50 | [4] |
| Storage Conditions | Inert atmosphere, 2–8 °C | [5] |
Synthesis and Mechanistic Considerations
One potential pathway could involve the esterification of 6-aminonicotinic acid, followed by a selective chlorination. The esterification of 6-aminonicotinic acid can be achieved by reacting it with methanol in the presence of an acid catalyst, such as hydrogen chloride.[6]
Hypothetical Synthesis Workflow
Caption: Hypothetical two-step synthesis of Methyl 6-amino-2-chloronicotinate.
Causality in Experimental Design:
-
Esterification First: The amino group in 6-aminonicotinic acid is a nucleophile and can react with chlorinating agents. Therefore, it is logical to first protect the carboxylic acid as a methyl ester. The esterification with methanol and an acid catalyst is a standard Fischer-Speier esterification.
-
Selective Chlorination: The subsequent chlorination at the 2-position is the critical step. The directing effects of the amino and ester groups on the pyridine ring will influence the regioselectivity of this reaction. The amino group is an activating, ortho-, para-director, while the methoxycarbonyl group is a deactivating, meta-director. This would favor substitution at the 2 and 4 positions. A carefully chosen chlorinating agent, such as N-chlorosuccinimide (NCS), and optimized reaction conditions would be necessary to achieve selective chlorination at the 2-position.
Reactivity and Application in Drug Discovery
The synthetic utility of Methyl 6-amino-2-chloronicotinate lies in the differential reactivity of its functional groups. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, while the amino group at the 6-position can undergo various transformations, including acylation and diazotization. The methyl ester can be hydrolyzed to the corresponding carboxylic acid. This trifunctional nature makes it a valuable scaffold for building molecular complexity.
While specific examples of the use of Methyl 6-amino-2-chloronicotinate in drug discovery are not extensively documented in publicly accessible literature, its structural motifs are present in numerous biologically active compounds, particularly kinase inhibitors.[7][8] The 2-amino-6-substituted pyridine scaffold is a known hinge-binding motif for many kinases.
Potential Synthetic Transformations and Applications
Caption: Reactivity of Methyl 6-amino-2-chloronicotinate and its potential applications.
Field-Proven Insights:
The strategic value of this building block lies in its ability to serve as a linchpin in convergent synthetic strategies. For instance, the chloro group can be displaced by a nucleophile to introduce a key pharmacophoric element, while the amino group can be used to append a solubilizing group or another recognition motif. This modularity is highly desirable in lead optimization campaigns.
Spectroscopic Characterization (Predicted)
While experimental spectra for Methyl 6-amino-2-chloronicotinate are not widely available, a prediction of its key spectroscopic features can be made based on its structure and data from analogous compounds.
¹H NMR Spectroscopy (Predicted)
-
Aromatic Protons: Two doublets in the aromatic region, corresponding to the protons at the 4- and 5-positions of the pyridine ring. The coupling constant would be indicative of their ortho relationship.
-
Amino Protons: A broad singlet for the -NH₂ protons, the chemical shift of which would be solvent-dependent.
-
Methyl Protons: A singlet around 3.8-4.0 ppm corresponding to the methyl ester protons.
¹³C NMR Spectroscopy (Predicted)
-
Carbonyl Carbon: A resonance in the range of 165-175 ppm for the ester carbonyl carbon.
-
Aromatic Carbons: Six distinct signals for the pyridine ring carbons, with their chemical shifts influenced by the electronic effects of the substituents. The carbon bearing the chlorine atom (C2) and the carbon bearing the amino group (C6) would be significantly shifted.
Infrared (IR) Spectroscopy (Predicted)
-
N-H Stretch: A pair of bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.
-
C=O Stretch: A strong absorption band around 1700-1730 cm⁻¹ for the ester carbonyl group.
-
C=C and C=N Stretches: A series of bands in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.
Mass Spectrometry (Predicted)
-
Molecular Ion (M⁺): An intense molecular ion peak would be expected.
-
Isotope Pattern: The presence of a chlorine atom would result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak.
-
Fragmentation: Common fragmentation pathways would include the loss of the methoxy group (-OCH₃) from the ester and the loss of the entire methoxycarbonyl group (-COOCH₃).
Experimental Protocols: A Note on Self-Validating Systems
Given the absence of a validated, published protocol for the synthesis of Methyl 6-amino-2-chloronicotinate, the following is a generalized procedure for the esterification of a related aminonicotinic acid, which serves as a foundational, self-validating system. Any researcher attempting the synthesis of the target compound should approach it with careful optimization and characterization at each step.
Protocol: Fischer-Speier Esterification of 6-Aminonicotinic Acid[7]
Objective: To synthesize Methyl 6-aminonicotinate from 6-aminonicotinic acid.
Materials:
-
6-Aminonicotinic acid
-
Methanol (anhydrous)
-
Hydrogen chloride (gas or concentrated HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Chloroform
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Suspend 6-aminonicotinic acid (1.0 eq) in anhydrous methanol.
-
Cool the suspension in an ice bath and bubble hydrogen chloride gas through the mixture until saturation, or add concentrated hydrochloric acid dropwise.
-
Reflux the reaction mixture for the appropriate time (monitoring by TLC is recommended).
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with chloroform (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography or recrystallization as necessary.
Trustworthiness of the Protocol: This is a standard and well-established method for the esterification of carboxylic acids. The workup procedure is designed to remove the acid catalyst and any unreacted starting material, providing a straightforward path to the desired ester.
Conclusion: A Building Block of Untapped Potential
Methyl 6-amino-2-chloronicotinate represents a chemical entity of significant synthetic potential, particularly within the realm of medicinal chemistry and drug discovery. While a comprehensive body of experimental data for this specific isomer remains to be fully elucidated in the public domain, its structural features and the reactivity patterns of its constituent functional groups point towards its utility as a versatile intermediate. This guide has sought to provide a technically sound and logically structured overview, bridging the gaps in available information with reasoned predictions and established chemical principles. It is our hope that this in-depth analysis will serve as a valuable resource for researchers, empowering them to unlock the full potential of this intriguing molecule in the pursuit of novel therapeutics and functional materials.
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PubMed. Discovery of 2-amino-6-carboxamidobenzothiazoles as potent Lck inhibitors. [Link]
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MDPI. Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. [Link]
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MDPI. Synthesis of Chiral Building Blocks for Use in Drug Discovery. [Link]
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PubMed. Rational Design of 6-Amino-2-Piperazinylpyridine-Based ROCK2 Inhibitors With Anti-Breast Cancer Metastatic Efficiency. [Link]
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ResearchGate. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. [Link]
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PubMed. 2-aminothiazole as a Novel Kinase Inhibitor Template. Structure-activity Relationship Studies Toward the Discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. [Link]
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DocPlayer.net. (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process :- Charge Sulfuric Acid Add Catalyst Chill to 20℃ Add. [Link]
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